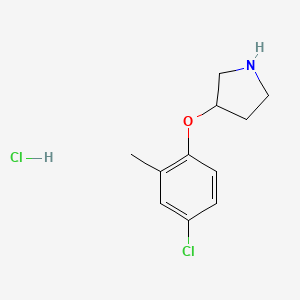

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Description

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (CAS: 954223-32-6) is a pyrrolidine-derived compound featuring a chloro-substituted phenoxy group. The molecule consists of a pyrrolidine ring (a five-membered amine heterocycle) linked via an oxygen atom to a 4-chloro-2-methylphenyl group, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of receptor-targeting molecules due to its structural versatility .

Properties

IUPAC Name |

3-(4-chloro-2-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRZVLSWSXMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Chloro-2-methylphenol : Prepared industrially from 2,6-dichlorophenol or commercially available.

- Pyrrolidine : A nitrogen-containing heterocyclic amine.

- Base : Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate phenol and facilitate nucleophilic substitution.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubilizing reactants and promoting reaction kinetics.

Reaction Mechanism

The phenolic hydroxyl group of 4-chloro-2-methylphenol is deprotonated by the base, generating a phenolate ion which acts as a nucleophile. This nucleophile attacks the electrophilic carbon of pyrrolidine or a suitable activated intermediate, forming the ether linkage characteristic of the target compound. The reaction typically proceeds under mild to moderate heating to enhance conversion.

Typical Reaction Conditions

| Parameter | Conditions |

|---|---|

| Temperature | Room temperature to 80°C |

| Reaction Time | Several hours (commonly 4–24 h) |

| Pressure | Atmospheric |

| Base Equivalents | 1.0 to 1.5 equivalents |

| Solvent Volume | Sufficient to dissolve reactants |

| Molar Ratio (Phenol:Pyrrolidine) | 1:1 to 1:1.2 |

Advanced Synthetic Processes and Intermediates

More elaborate synthetic sequences involve the preparation of key intermediates such as 3-chloro-2-(dichloromethyl)phenoxy derivatives and 3-chloro-2-vinylphenol, which can be transformed into the target compound via multi-step processes involving radical initiators and organometallic reagents.

Multi-Step Process Summary (Based on Patent WO2016139161A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Preparation of 2-methyl-3-chlorophenol from 2,6-dichlorophenol | Base, 0–60°C, normal or reduced pressure | Base presence essential; temperature control critical |

| B | Radical-initiated formation of 3-chloro-2-(dichloromethyl) phenoxy derivatives | Radical starters (AIBN, dibenzoyl peroxide), UV irradiation, normal pressure | Radical initiators accelerate reaction |

| C | Conversion to 2-chloro-6-hydroxybenzaldehyde under acidic or heated aqueous conditions | Mineral acids (H2SO4, HCl, formic acid), elevated temperature | Acid type and concentration influence yield and purity |

| D | Reaction with organometallic reagents (e.g., MeMgCl, MeMgBr) to form 3-chloro-2-(1-hydroxyethyl)phenol | 1–3 equivalents organometallic reagent, 20–70°C, solvents like toluene, ethers | Organometallic reagent choice affects selectivity and yield |

| E–G | Further transformations including vinylation and final substitution to yield target compound | Sulfonyl chlorides, organic bases (triethylamine, pyridine), 0–200°C | Pressure and temperature conditions optimized per step |

This multi-step approach allows for fine-tuning of substituents and functional groups, enhancing the compound’s purity and yield, but is more complex compared to direct nucleophilic substitution.

Reaction Optimization and Catalysts

- Bases : Potassium carbonate and sodium hydride are commonly employed bases. Their choice depends on the solvent and desired reaction rate.

- Solvents : DMF and THF are preferred due to their ability to solvate both organic and ionic species, facilitating nucleophilic substitution.

- Temperature : Moderate heating (40–80°C) improves reaction kinetics without compromising the stability of reactants or products.

- Pressure : Reactions are generally performed at atmospheric pressure, though elevated or reduced pressure can be applied to optimize reaction rates in industrial settings.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The nucleophilic substitution route is widely accepted for laboratory-scale synthesis due to its simplicity and good yields.

- The use of radical initiators and organometallic reagents in multi-step syntheses improves product purity but requires careful control of reaction parameters such as temperature, pressure, and reagent equivalents.

- Acidic conditions in intermediate steps must be carefully chosen to prevent side reactions; formic acid and acetic acid are preferred for mild acidity.

- Solvent choice impacts both reaction rate and product isolation; ethers and aromatic hydrocarbons are commonly employed in organometallic steps.

- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid or by direct isolation from the reaction mixture using HCl gas or aqueous HCl solutions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

Oxidation: Formation of corresponding phenolic or quinone derivatives.

Reduction: Formation of dechlorinated or hydrogenated products.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₂H₁₈ClNO and features a pyrrolidine ring substituted with a 4-chloro-2-methylphenoxy group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Chemistry

- Building Block for Synthesis : The compound serves as an important intermediate in synthesizing more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

- Chemical Reactions : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for creating derivatives with enhanced properties.

Biology

- Biological Pathways : Research indicates that this compound can modulate biological pathways by interacting with specific enzymes. For instance, it has been shown to inhibit leukotriene A(4) hydrolase, which is significant in inflammatory responses. This inhibition could potentially lead to therapeutic applications in treating asthma and inflammatory bowel disease.

- Anticancer Research : The compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cell lines like MCF-7 (breast cancer). Its interaction with cytochrome P450 enzymes suggests that it may influence drug metabolism and efficacy, making it a candidate for further pharmacological studies .

Medicine

- Therapeutic Potential : Investigations into the therapeutic effects of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride have revealed its potential in treating conditions associated with excessive leukotriene production. Its ability to inhibit specific enzymes makes it a promising candidate for drug development targeting inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. SAR studies have shown that modifications to the pyrrolidine ring or phenoxy group can significantly impact the potency against various biological targets.

Table 1: Structure-Activity Relationships of Pyrrolidine Derivatives

| Compound | Substituent | Activity (IC50, μM) | Target |

|---|---|---|---|

| A | 4-Chloro | 0.5 | LTA(4) Hydrolase |

| B | 2-Ethyl | 0.8 | LTA(4) Hydrolase |

| C | 4-Methyl | 1.2 | LTA(4) Hydrolase |

Case Studies

- Inhibition of Leukotriene A(4) Hydrolase : A study evaluated the efficacy of pyrrolidine derivatives in inhibiting leukotriene A(4) hydrolase, showing significant inhibitory activity that suggests potential applications in treating inflammatory diseases.

- Anticancer Properties : Another investigation focused on the compound's ability to inhibit CDC42 GTPases involved in cancer cell proliferation and metastasis. The results indicated promising anticancer activity in preclinical models, highlighting the relevance of structural modifications.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following analogs share the pyrrolidine hydrochloride backbone but differ in substituents, positions, or additional functional groups:

*Estimated based on structural analogs.

Physicochemical Properties

- Bromine’s larger atomic radius may influence steric hindrance in binding interactions.

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group (-CF₃) in ’s compound enhances electronegativity and metabolic stability compared to the chloro group, which is a weaker electron-withdrawing substituent.

Biological Activity

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

- CAS Number : 1219971-75-1

- Molecular Formula : C12H14ClN O

- Molecular Weight : 233.7 g/mol

The biological activity of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Although specific mechanisms are still under investigation, initial studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures to 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of chloro-substituted phenols have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

Research indicates that compounds related to 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride have shown promise in cancer treatment. In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of cell cycle regulators and pro-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several phenoxy derivatives, including those structurally related to 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride | P. aeruginosa | 18 |

Study 2: Anticancer Activity

In a separate study, the anticancer effects of various pyrrolidine derivatives were evaluated on human cancer cell lines. The findings revealed that compounds similar to 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride exhibited significant cytotoxicity against breast and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| PC-3 (Prostate) | 7.5 |

Research Findings

- Neurotransmitter Modulation : Preliminary data suggests that the compound may influence serotonin receptor activity, which is crucial for mood regulation and anxiety management.

- Inflammatory Response : Studies indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis.

- Metabolic Stability : Research on metabolic pathways indicates that the compound is stable in liver microsomes, suggesting favorable pharmacokinetic properties for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution: Reacting pyrrolidine derivatives with 4-chloro-2-methylphenol under basic conditions (e.g., NaOH in dichloromethane) .

- Coupling strategies: Use of palladium catalysts for cross-coupling reactions, as seen in analogous pyrrolidine-based syntheses (e.g., Pacritinib intermediates) .

Key variables: - Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying.

- Catalyst selection: Pd(PPh₃)₄ improves coupling efficiency but may complicate purification .

Yield optimization: Monitor intermediates via TLC/HPLC and employ recrystallization (e.g., ethanol/water mixtures) for purity ≥95% .

Q. How should researchers characterize the compound’s purity and structural identity?

Answer:

- Spectroscopic methods:

- ¹H/¹³C NMR: Compare chemical shifts to PubChem data for analogous pyrrolidine derivatives (e.g., δ 3.5–4.0 ppm for pyrrolidine protons) .

- LC-MS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Crystallography: Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring R-factor < 0.05 .

- Elemental analysis: Match calculated vs. observed C, H, N, Cl content (e.g., C₁₁H₁₅Cl₂NO expected: C 52.4%, H 5.9%) .

Q. What safety protocols are critical for handling this compound?

Answer:

- Personal protective equipment (PPE): Gloves, lab coat, and goggles; use fume hood for volatile intermediates.

- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis .

- Waste disposal: Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Answer:

- Density Functional Theory (DFT): Optimize geometry using Gaussian09 to calculate bond dissociation energies (BDEs) for the C-Cl bond, predicting stability under thermal stress .

- Molecular docking: Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors), leveraging the phenoxy group’s π-stacking potential .

Validation: Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Answer:

- Source analysis: Verify solvent impurities (e.g., residual DMSO in NMR samples) via deuterated solvent blanks.

- Dynamic NMR: Identify rotamers or conformational isomers causing split peaks (e.g., pyrrolidine ring puckering) .

- Cross-lab validation: Share samples with collaborator labs using standardized protocols (e.g., Bruker NMR spectrometers) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

- Chiral resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test in vitro for receptor binding affinity .

- Case study: (R)-enantiomers of similar pyrrolidine derivatives show 10-fold higher dopamine receptor binding vs. (S)-forms .

Experimental design: Pair enantiopure synthesis (e.g., asymmetric hydrogenation) with circular dichroism (CD) for absolute configuration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.